REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18](=[O:19])[CH:17]3[CH:20]([C:25]([OH:27])=[O:26])[CH:21]4O[C:16]3([CH:23]=[CH:22]4)[CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl>[O:19]=[C:18]1[C:17]2[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=[CH:23][C:16]=2[CH2:15][N:14]1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
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Name
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3-(1-Tert-butoxycarbonyl-piperidin-4-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
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Quantity
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6.35 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC23C(C1=O)C(C(C=C2)O3)C(=O)O
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
|
Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulted solution was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
the residue was diluted with methanol
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Type
|
CUSTOM
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Details
|
decanted in order
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Name
|
|
Type
|
product
|
Smiles
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O=C1N(CC=2C=CC=C(C12)C(=O)O)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |